3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile

Vue d'ensemble

Description

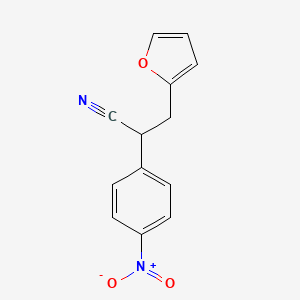

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is an organic compound that features a furan ring, a nitrophenyl group, and a propanenitrile moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile typically involves multi-step organic reactions. One common method includes the following steps:

Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Nitration of the phenyl ring:

Formation of the propanenitrile moiety:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides, carboxylic acids, or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as palladium on carbon (Pd/C) with hydrogen gas or lithium aluminum hydride (LiAlH4) are frequently used.

Substitution: Nucleophiles such as amines, alcohols, or water can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Furanones, furandiones.

Reduction: Amino derivatives.

Substitution: Amides, carboxylic acids, esters.

Applications De Recherche Scientifique

Chemistry

-

Synthesis Intermediate :

- Used as an intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical transformations, making it valuable in synthetic organic chemistry.

-

Material Science :

- Investigated for applications in the development of advanced materials such as polymers and coatings due to its unique electronic properties.

Biology

-

Antimicrobial Activity :

- In vitro studies have shown that 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. It has been tested against strains like Staphylococcus aureus and Escherichia coli, showing moderate to strong inhibitory effects.

Bacterial Strain Inhibition Zone (mm) MIC (µg/mL) Staphylococcus aureus 15 32 Escherichia coli 12 64 -

Anticancer Potential :

- Research indicates cytotoxic effects on various cancer cell lines, suggesting potential use as an anticancer agent. The compound may induce apoptosis through mechanisms involving cell cycle arrest.

Cell Line GI50 (µM) Activity MCF-7 (Breast) 15.5 Moderate Inhibition A549 (Lung) 12.3 Significant Inhibition HCT116 (Colon) 10.1 High Inhibition

Medicine

-

Pharmaceutical Development :

- Explored as a lead compound for developing new pharmaceuticals targeting various diseases, particularly due to its bioactive properties.

-

Drug Delivery Systems :

- The compound has potential applications in drug delivery systems where its ability to form reactive intermediates can be utilized for targeted delivery mechanisms.

Industry Applications

-

Dyes and Pigments :

- Utilized in the production of dyes and pigments due to its vibrant color properties and stability.

-

Specialty Chemicals :

- Employed in manufacturing specialty chemicals that require specific electronic or structural properties for enhanced performance.

Case Study 1: Antimicrobial Efficacy

A study evaluated the compound's effectiveness against various bacterial strains using the cup plate method. Results indicated that modifications to the furan ring significantly enhanced antimicrobial activity, particularly against Pseudomonas aeruginosa.

Case Study 2: Anticancer Activity

In a series of experiments involving cancer cell lines, the compound was shown to induce apoptosis through mitochondrial pathways, leading to cell cycle arrest in treated cells. This study highlighted its potential as an anticancer therapeutic agent.

Mécanisme D'action

The mechanism of action of 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, while the furan ring can participate in various biochemical reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

3-(Furan-2-yl)-2-phenylpropanenitrile: Lacks the nitro group, which may result in different reactivity and biological activity.

3-(Thiophen-2-yl)-2-(4-nitrophenyl)propanenitrile: Contains a thiophene ring instead of a furan ring, which can influence its chemical properties and applications.

3-(Furan-2-yl)-2-(4-aminophenyl)propanenitrile:

Uniqueness

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is unique due to the presence of both a furan ring and a nitrophenyl group, which confer distinct chemical and biological properties

Activité Biologique

3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features of this compound, including the furan ring and nitrophenyl group, suggest various mechanisms of action that can be explored for therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features:

- A furan ring , which is known for its reactivity and ability to participate in various biochemical processes.

- A nitrophenyl moiety , which may enhance the compound's lipophilicity and bioavailability, potentially leading to increased biological activity.

The biological activity of this compound is believed to involve the following mechanisms:

- Bioreduction of the Nitro Group : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects.

- Interaction with Enzymes and Receptors : The compound may inhibit specific enzymes or receptors involved in cancer cell proliferation or microbial resistance pathways.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. The following table summarizes its growth inhibition (GI) percentages across different cancer types:

| Cancer Cell Line | GI (%) |

|---|---|

| Lung Carcinoma (HOP-92) | 52.11 |

| Colon Carcinoma (COLO 205) | 66.02 |

| Renal Carcinoma (RXF 393) | 84.17 |

| Breast Carcinoma (MDA-MB-468) | 69.53 |

These results indicate a broad-spectrum efficacy, particularly notable against renal carcinoma, suggesting its potential as a lead compound for further development in cancer therapy .

Antimicrobial Activity

In addition to its anticancer properties, preliminary studies have shown that this compound possesses antimicrobial activity. This includes effectiveness against various bacterial strains, although specific data on its minimum inhibitory concentrations (MICs) are still being compiled.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds similar to this compound. For instance:

- A study on related furan derivatives indicated that modifications in substituents significantly alter their cytotoxic effects against cancer cell lines, suggesting a structure–activity relationship (SAR) that could be exploited for drug design .

- Molecular docking studies have shown that compounds with similar structures can effectively bind to target proteins involved in cancer progression, further supporting the potential therapeutic applications of furan-containing compounds .

Propriétés

IUPAC Name |

3-(furan-2-yl)-2-(4-nitrophenyl)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c14-9-11(8-13-2-1-7-18-13)10-3-5-12(6-4-10)15(16)17/h1-7,11H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKTUPENKVAYNNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CC(C#N)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20678548 | |

| Record name | 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254177-56-4 | |

| Record name | 3-(Furan-2-yl)-2-(4-nitrophenyl)propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20678548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.